3-Methyl-4-morpholin-4-ylcarbonyloxyphenyl morpholine-4-carboxylate
CAS No.:
Cat. No.: VC8630093
Molecular Formula: C17H22N2O6
Molecular Weight: 350.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H22N2O6 |
|---|---|
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | [3-methyl-4-(morpholine-4-carbonyloxy)phenyl] morpholine-4-carboxylate |
| Standard InChI | InChI=1S/C17H22N2O6/c1-13-12-14(24-16(20)18-4-8-22-9-5-18)2-3-15(13)25-17(21)19-6-10-23-11-7-19/h2-3,12H,4-11H2,1H3 |
| Standard InChI Key | MKVPQVSGGCBYRP-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)OC(=O)N2CCOCC2)OC(=O)N3CCOCC3 |
| Canonical SMILES | CC1=C(C=CC(=C1)OC(=O)N2CCOCC2)OC(=O)N3CCOCC3 |
Introduction
Chemical Structure and Nomenclature
Structural Elucidation
The compound’s IUPAC name, 3-methyl-4-morpholin-4-ylcarbonyloxyphenyl morpholine-4-carboxylate, delineates a phenyl ring substituted at the 3-position with a methyl group and at the 4-position with two distinct morpholine-derived ester groups:
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Morpholin-4-ylcarbonyloxy: A carbonate ester where the oxygen of the phenyl group is linked to a carbonyl group bonded to morpholine’s nitrogen.
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Morpholine-4-carboxylate: A carboxylate ester with the phenyl oxygen connected to a carbonyl group bound to morpholine’s nitrogen.
The molecular formula is inferred as , with a molecular weight of approximately 381.39 g/mol. This structure is analogous to patented morpholine derivatives used in kinase inhibition, though direct data for this compound remains scarce .
Synthesis and Manufacturing
Proposed Synthetic Routes
While no explicit synthesis for this compound is documented, analogous methodologies from morpholine chemistry suggest two potential pathways:
Stepwise Esterification
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Methylation: Introduce the methyl group at the 3-position of 4-nitrophenol via Friedel-Crafts alkylation.
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Carbonate Formation: React the intermediate with morpholine-4-carbonyl chloride in the presence of a base (e.g., triethylamine) to form the carbonate ester .
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Carboxylate Esterification: Perform a second esterification using morpholine-4-carboxylic acid and a coupling agent like DCC (dicyclohexylcarbodiimide) .
One-Pot Coupling
A ruthenium-catalyzed reaction, similar to the synthesis of 3-methyl-4-phenyl-1-butene , could simultaneously introduce both morpholine groups under inert conditions. This method would require precise stoichiometric control to avoid side reactions.
Challenges in Synthesis
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Steric hindrance: The proximity of two bulky morpholine groups at the 4-position may reduce reaction efficiency.
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Hydrolysis risk: Ester groups are prone to degradation under acidic or basic conditions, necessitating anhydrous environments .
Physicochemical Properties
Predicted Properties
| Property | Value |
|---|---|
| Melting Point | 120–125°C (estimated) |
| Solubility | Moderate in DMSO, acetone |
| LogP (Partition Coeff.) | 1.8 (indicative of lipophilicity) |
Stability Profile
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Thermal stability: Decomposition likely above 200°C, based on morpholine derivatives .
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Photostability: Susceptible to UV-induced degradation due to aromatic and ester moieties.
Future Research Directions
Priority Areas
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Synthetic Optimization: Develop catalytic methods to improve yield and purity.
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Biological Screening: Evaluate antimicrobial, anticancer, and kinase-inhibitory activity.
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Structural Analogues: Explore derivatives with varied substituents to enhance stability or efficacy.
Analytical Challenges
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Characterization: Advanced techniques like X-ray crystallography or NMR spectroscopy are needed to confirm stereochemistry and purity.
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Degradation Studies: Investigate hydrolysis kinetics under physiological conditions.
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